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  • Product: 5-phenyl-1H-pyrazol-4-ol
  • CAS: 685135-76-6

Core Science & Biosynthesis

Foundational

The 5-Phenyl-1H-pyrazol-4-ol Scaffold: In Vitro Mechanisms of Action in Kinase and Epigenetic Enzyme Inhibition

Executive Summary In rational drug design, the 5-phenyl-1H-pyrazol-4-ol core is recognized not merely as a chemical building block, but as a highly privileged, modular pharmacophore. Its structural topology—featuring a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In rational drug design, the 5-phenyl-1H-pyrazol-4-ol core is recognized not merely as a chemical building block, but as a highly privileged, modular pharmacophore. Its structural topology—featuring a hydrogen-bond-rich pyrazole ring, a strategically positioned 4-hydroxyl group, and a lipophilic 5-phenyl moiety—enables polypharmacological targeting across entirely distinct enzyme classes.

As an application scientist overseeing high-throughput screening (HTS) and hit-to-lead optimization, my objective is to ensure that in vitro characterization of this scaffold is both mechanistically precise and artifact-free. This whitepaper deconstructs the two primary in vitro mechanisms of action for 5-phenyl-1H-pyrazol-4-ol derivatives: ATP-competitive kinase inhibition [1] and Fe(II)-dependent epigenetic enzyme chelation [2]. Furthermore, we will detail self-validating assay protocols designed to establish rigorous causality between compound binding and enzymatic inhibition.

Core Mechanisms of Action (In Vitro)

Mechanism A: ATP-Competitive Kinase Inhibition

The pyrazole ring is a canonical bioisostere for the adenine ring of adenosine triphosphate (ATP). In vitro structural biology studies demonstrate that pyrazole derivatives target the highly conserved ATP-binding pocket of kinases (such as EGFR and FLT3)[1].

  • Hinge Region Binding: The N1 and N2 atoms of the pyrazole core act as critical hydrogen bond donors/acceptors, interacting directly with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR).

  • Hydrophobic Exploitation: The 5-phenyl substituent is perfectly vectored to project into the adjacent hydrophobic selectivity pocket (often dictating DFG-in vs. DFG-out conformation binding).

  • Causality: By competitively occupying the ATP pocket, the scaffold prevents the transfer of the terminal phosphate to the substrate, effectively halting downstream phosphorylation cascades[1].

KinaseMechanism Kinase Target Kinase (e.g., EGFR, FLT3) ATP ATP Binding Pocket Kinase->ATP contains Blockade Downstream Signaling Blockade ATP->Blockade inhibited by scaffold Scaffold 5-phenyl-1H-pyrazol-4-ol (Adenine Mimetic) Scaffold->ATP competitive binding Hinge Hinge Region Hydrogen Bonding Scaffold->Hinge pyrazole N1/N2 interaction Hydrophobic Hydrophobic Pocket (DFG-in/out) Scaffold->Hydrophobic 5-phenyl insertion

Caption: Mechanism of ATP-competitive kinase inhibition by the 5-phenyl-1H-pyrazol-4-ol scaffold.

Mechanism B: Epigenetic Demethylase Inhibition via Fe(II) Chelation

Beyond kinases, the 4-hydroxypyrazole motif is a potent inhibitor of Jumonji C (JmjC) domain-containing histone demethylases, such as JMJD2C (KDM4C)[2]. These epigenetic enzymes are α-ketoglutarate (α-KG) dependent oxygenases.

  • Bidentate Metal Chelation: The 4-hydroxyl group and the adjacent pyrazole nitrogen atom form a bidentate ligand that directly chelates the catalytic Fe(II) ion in the enzyme's active site.

  • Competitive Displacement: This chelation competitively displaces the endogenous co-factor, α-KG, preventing the oxidative demethylation of histone lysine residues[2].

  • Causality: In vitro, this results in hypermethylation of target histones (e.g., H3K9me3), altering chromatin architecture and repressing oncogene transcription.

Quantitative Profiling of Scaffold Derivatives

To contextualize the potency of this scaffold, the following table synthesizes typical in vitro IC50 ranges and primary mechanisms across different target classes based on historical derivative profiling[1][2][3].

Target ClassRepresentative TargetScaffold ModificationPrimary MechanismTypical IC50 Range
Tyrosine Kinase EGFR / FLT31-alkyl-5-phenyl pyrazolesATP-competitive hinge binding15 - 250 nM
Histone Demethylase JMJD2C (KDM4C)4-hydroxypyrazole-AFe(II) bidentate chelation10 - 150 µM
Lipid Peroxidase GPX4 Pathway4-hydroxypyrazole analogsRadical trapping (Anti-ferroptosis)1 - 10 µM

Self-Validating In Vitro Methodologies

As an application scientist, I mandate that every assay must inherently prove its own reliability. The 5-phenyl-1H-pyrazol-4-ol scaffold, due to its metal-chelating and aromatic properties, can sometimes act as a Pan-Assay Interference Compound (PAINS) (e.g., via auto-fluorescence or non-specific aggregation). The following protocols are designed as self-validating systems to eliminate these artifacts.

Protocol 1: TR-FRET Kinase Assay (EGFR Inhibition)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because the time-gated measurement eliminates short-lived background auto-fluorescence emitted by the pyrazole compounds.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 384-well low-volume plate. Dispense 5 µL of recombinant EGFR kinase domain (1 nM final) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Add 100 nL of the 5-phenyl-1H-pyrazol-4-ol derivative (10-point dose-response, 10 µM to 0.5 nM) using an acoustic liquid handler (e.g., Echo 550). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of a master mix containing ATP (at its predetermined Km value, ~10 µM) and biotinylated poly-GT substrate (100 nM). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ and stop the kinase), Europium-labeled anti-phosphotyrosine antibody (Donor), and Streptavidin-Allophycocyanin (Acceptor).

  • Self-Validation Checkpoint:

    • Z'-Factor Calculation: Calculate Z' using positive (Staurosporine) and negative (DMSO) controls. Proceed to analysis only if Z' > 0.65.

    • Interference Screen: Run a parallel plate lacking the kinase enzyme but containing the compound and detection reagents. Any signal generated here indicates compound auto-fluorescence or direct acceptor excitation, flagging the data point as invalid.

Protocol 2: AlphaLISA Epigenetic Demethylase Assay (JMJD2C)

Because 4-hydroxypyrazoles chelate iron[2], we must ensure they are inhibiting the enzyme active site and not simply stripping iron out of the bulk assay buffer.

Step-by-Step Methodology:

  • Enzyme Incubation: In a 384-well OptiPlate, mix 5 µL of JMJD2C enzyme (5 nM) with 100 nL of the pyrazole inhibitor. Incubate for 15 minutes. Crucial Step: The assay buffer must be supplemented with 1 µM Fe(II) and 100 µM ascorbate to maintain the iron in its reduced catalytic state.

  • Substrate Addition: Add 5 µL of substrate mix containing biotinylated H3K9me3 peptide (50 nM) and α-KG (10 µM). Incubate for 30 minutes at room temperature.

  • Bead Capture: Under subdued light, add 10 µL of AlphaLISA Acceptor beads conjugated to an anti-H3K9me2 antibody (recognizing the demethylated product). Incubate for 60 minutes.

  • Signal Generation: Add 10 µL of Streptavidin-coated Donor beads. Incubate for 30 minutes. Read the plate on an EnVision multimode reader (Excitation: 680 nm, Emission: 615 nm).

  • Self-Validation Checkpoint:

    • Orthogonal Mass Spectrometry (RapidFire MS): Because the pyrazole core can quench singlet oxygen (the mechanism of AlphaLISA signal transmission), all hit compounds with an IC50 < 10 µM must be run through a label-free RapidFire MS assay. This directly measures the mass shift from H3K9me3 to H3K9me2, completely bypassing fluorescence/luminescence interference.

AssayWorkflow Prep 1. Reagent Prep JMJD2C + Inhibitor Chelation 2. Active Site Binding Fe(II) Chelation Prep->Chelation Substrate 3. Substrate Addition Biotinylated Histone Chelation->Substrate AlphaLISA 4. Bead Incubation Donor/Acceptor Substrate->AlphaLISA Readout 5. TR-FRET Readout Signal Quantitation AlphaLISA->Readout Orthogonal 6. Self-Validation RapidFire MS Readout->Orthogonal

Caption: Self-validating in vitro AlphaLISA workflow for epigenetic demethylase inhibitor screening.

Conclusion

The 5-phenyl-1H-pyrazol-4-ol core is a masterclass in pharmacophore efficiency. By leveraging the hydrogen-bonding capacity of the pyrazole nitrogens, the metal-chelating potential of the 4-hydroxyl group, and the hydrophobic reach of the 5-phenyl ring, researchers can selectively tune this scaffold toward either ATP-competitive kinase inhibition or Fe(II)-dependent epigenetic modulation. However, the very properties that make it a potent binder (aromaticity and metal chelation) necessitate rigorous, self-validating in vitro workflows to ensure that the resulting data drives true therapeutic discovery.

References

  • Small molecule epigenetic inhibitors targeted to histone lysine methyltransferases and demethylases Quarterly Reviews of Biophysics - Cambridge University Press & Assessment
  • Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives PMC - N
  • Advances in Ferroptosis Research: A Comprehensive Review of Mechanism Exploration, Drug Development, and Disease Tre
  • Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems.

Sources

Exploratory

Frontier Molecular Orbital Analysis of 5-Phenyl-1H-pyrazol-4-ol: A Computational Guide for Drug Discovery

Executive Summary The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved therapeutics (e.g., celecoxib, sildenafil). Specifically, 5-phenyl-1H-pyrazol-4-ol p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved therapeutics (e.g., celecoxib, sildenafil). Specifically, 5-phenyl-1H-pyrazol-4-ol presents a unique electronic topology: the 4-hydroxyl group acts as a potent hydrogen bond donor, while the 5-phenyl ring provides essential lipophilicity and π−π stacking capabilities. Understanding the electronic communication across this scaffold is paramount for predicting target engagement and metabolic stability.

This whitepaper provides an in-depth, self-validating computational protocol for analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of 5-phenyl-1H-pyrazol-4-ol. By leveraging Density Functional Theory (DFT), we can derive global reactivity descriptors that bridge the gap between quantum mechanics and macroscopic pharmacodynamics.

Theoretical Grounding: The Causality of Method Selection

Novice computational chemists often default to low-tier basis sets or gas-phase calculations to save computational time. However, in drug discovery, accuracy dictates efficacy. The selection of the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set is not arbitrary; it is a causal necessity for pyrazole derivatives[1].

  • Functional Selection (B3LYP): The B3LYP functional incorporates exact Hartree-Fock exchange, which is critical for accurately modeling the electron correlation within the highly conjugated phenyl-pyrazole axis[2]. Pure local density approximation (LDA) functionals systematically underestimate the HOMO-LUMO gap, leading to false predictions of high chemical reactivity.

  • Basis Set Selection (6-311++G(d,p)): The addition of diffuse functions (++) is non-negotiable for 5-phenyl-1H-pyrazol-4-ol. Diffuse functions allow the electron density to expand further from the nucleus, which is required to accurately model the lone pairs on the pyrazole nitrogens and the hydroxyl oxygen[1]. Polarization functions (d,p) account for the asymmetric distortion of electron clouds during drug-receptor interactions.

  • Solvent Effects (PCM): Biological interactions occur in aqueous environments. Gas-phase calculations routinely overestimate kinetic stability. We mandate the use of the Polarizable Continuum Model (PCM) using water as the solvent to accurately simulate the dielectric environment's effect on the pyrazole's tautomeric state and FMO energy levels[3].

Self-Validating Computational Protocol

A computational protocol is only as reliable as its internal validation mechanisms. The following step-by-step workflow ensures that the extracted HOMO-LUMO energies represent a true, physically meaningful state[4].

Step 1: Initial 3D Conformational Search Generate the 3D structure of 5-phenyl-1H-pyrazol-4-ol. Perform a preliminary conformational search using Molecular Mechanics (e.g., MMFF94) to identify the lowest-energy conformer, paying specific attention to the dihedral angle between the phenyl ring and the pyrazole core.

Step 2: DFT Geometry Optimization Import the lowest-energy conformer into a quantum chemistry package (e.g., Gaussian 16). Execute a full geometry optimization using Opt=Tight criteria at the B3LYP/6-311++G(d,p) level of theory, applying the PCM solvent model for water[2]. Causality: Molecules naturally relax to their lowest potential energy state. Optimization minimizes the energy gradient to locate this conformation.

Step 3: Self-Validation via Frequency Analysis (Critical Step) Immediately follow optimization with a vibrational frequency calculation (Freq) at 298.15 K and 1 atm[4]. Validation Logic: Optimization only guarantees a stationary point (gradient = 0). It could be a local maximum (transition state). By calculating the second derivative of energy (the Hessian matrix), we verify the nature of the stationary point. If the output yields any imaginary frequencies (negative values), the structure is at a saddle point, rendering FMO energies invalid. The protocol dictates perturbing the geometry and re-optimizing until zero imaginary frequencies are achieved.

Step 4: FMO Extraction and Descriptor Calculation Upon validation of a true global minimum, extract the EHOMO​ and ELUMO​ eigenvalues from the checkpoint file to calculate global reactivity descriptors[5].

Workflow N1 Initial 3D Modeling (5-phenyl-1H-pyrazol-4-ol) N2 DFT Geometry Optimization B3LYP / 6-311++G(d,p) N1->N2 N3 Frequency Calculation (Self-Validation) N2->N3 N4 Imaginary Frequencies Present? N3->N4 N5 Extract HOMO & LUMO Energies N4->N5 No (True Minimum) N7 Conformational Adjustment N4->N7 Yes (Saddle Point) N6 Calculate Reactivity Descriptors (η, S, ω) N5->N6 N7->N2

Fig 1. Self-validating DFT computational workflow ensuring true minimum FMO extraction.

Quantitative FMO Analysis & Global Reactivity Descriptors

According to Koopmans' theorem, the HOMO energy is analogous to the ionization potential ( I ), representing the molecule's susceptibility to electrophilic attack. Conversely, the LUMO energy correlates with electron affinity ( A ), defining its response to nucleophilic attack[1].

The energy gap ( ΔE ) between these frontier orbitals dictates the kinetic stability and optical polarizability of the 5-phenyl-1H-pyrazol-4-ol scaffold[1]. A smaller gap indicates a "soft" molecule with high chemical reactivity, which is often desirable for target engagement but must be balanced against potential metabolic instability[5].

Below is a summarized data table of representative global reactivity descriptors for the 5-phenyl-1H-pyrazol-4-ol pharmacophore in an aqueous environment, derived from standard B3LYP/6-311++G(d,p) calculations[1].

DescriptorSymbolDerivation EquationRepresentative Value (eV)
HOMO Energy EHOMO​ Extracted from DFT output-6.404
LUMO Energy ELUMO​ Extracted from DFT output-1.269
Energy Gap ΔE ELUMO​−EHOMO​ 5.135
Ionization Potential I −EHOMO​ 6.404
Electron Affinity A −ELUMO​ 1.269
Electronegativity χ (I+A)/2 3.836
Chemical Hardness η (I−A)/2 2.567
Chemical Softness S 1/(2η) 0.194
Electrophilicity Index ω χ2/(2η) 2.866

Data Interpretation: The ΔE of ~5.135 eV indicates a highly polarizable molecule capable of facile intramolecular charge transfer. The relatively high electrophilicity index ( ω=2.866 eV) suggests strong potential for forming stable complexes with electron-rich biological targets (e.g., kinase active sites)[3].

Pharmacodynamic Implications: HOMO-LUMO Localization

In drug development, the spatial distribution of the HOMO and LUMO is just as critical as their energy values. FMO localization maps directly to the molecule's pharmacodynamic behavior[6].

  • HOMO Localization (Nucleophilic Sites): In 5-phenyl-1H-pyrazol-4-ol, the HOMO electron cloud is predominantly localized over the pyrazole nitrogens and the 4-hydroxyl oxygen. This dictates that these regions will act as electron donors, making them the primary sites for hydrogen bonding with receptor backbone amides or for chelating metal ions (e.g., in metalloenzymes)[6].

  • LUMO Localization (Electrophilic Sites): The LUMO is heavily delocalized across the 5-phenyl ring's π -system. This region acts as an electron acceptor, making it the primary driver for π−π stacking interactions with aromatic amino acid residues (like Phenylalanine or Tyrosine) within the receptor pocket[6].

Reactivity M1 5-phenyl-1H-pyrazol-4-ol FMO Distribution H1 HOMO (Highest Occupied MO) M1->H1 L1 LUMO (Lowest Unoccupied MO) M1->L1 H2 Localized on: Pyrazole N & Hydroxyl O H1->H2 L2 Localized on: Phenyl Ring π-System L1->L2 H3 High Nucleophilicity (Electron Donor) H2->H3 L3 High Electrophilicity (Electron Acceptor) L2->L3 H4 Target Binding (H-Bonding / Metal Chelation) H3->H4 L4 π-π Stacking (Receptor Pocket) L3->L4

Fig 2. Logical relationship between FMO spatial localization and pharmacodynamic binding modalities.

By mapping these frontier orbitals, drug development professionals can rationally design functional group substitutions. For instance, adding an electron-withdrawing group (EWG) to the phenyl ring will lower the LUMO energy, increasing the electrophilicity of the ring and potentially enhancing π−π stacking affinity with specific target kinases.

References

  • Theoretical Exploration of Pyrazole Scaffolds: A Computational Guide for Drug Discovery and M
  • Computer-Aided Analysis of Oxino-bis-Pyrazolederivative as a Potential Breast Cancer Drug Based on DFT, Molecular Docking, and P, IJBR,
  • A new series of pyrazoles-based compounds: synthesis, HOMO–LUMO analysis, MEP, quantum reactivity, and in silico covid-19 activity, ResearchG
  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents, PMC,
  • Synthesis, characterization, DFT analysis, molecular docking and anticancer investigations in colorectal carcinoma of a novel pyrazole-hydrazone zinc(II) complex, PMC,
  • HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calcul

Sources

Foundational

thermodynamic properties and stability of 5-phenyl-1H-pyrazol-4-ol

An In-depth Technical Guide to the Thermodynamic Properties and Stability of 5-Phenyl-1H-Pyrazol-4-ol For Researchers, Scientists, and Drug Development Professionals Introduction Significance of the Pyrazole Scaffold in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Properties and Stability of 5-Phenyl-1H-Pyrazol-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Significance of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1] Pyrazole derivatives are known to exhibit anti-inflammatory, analgesic, antimicrobial, and anticancer properties, among others.[2][3] The versatility of the pyrazole scaffold allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1]

Overview of 5-Phenyl-1H-Pyrazol-4-ol

5-Phenyl-1H-Pyrazol-4-ol is a heterocyclic compound featuring a pyrazole ring substituted with a phenyl group at the 5-position and a hydroxyl group at the 4-position. This structure is of particular interest as the pyrazol-5-ol moiety is a known pharmacophore found in various biologically active molecules.[4] The presence of the phenyl and hydroxyl groups provides sites for further functionalization, making it a valuable building block in drug discovery.

Importance of Thermodynamic and Stability Profiling in Drug Development

A thorough understanding of a compound's thermodynamic properties and stability is paramount in the early stages of drug development.[5] These characteristics influence crucial parameters such as solubility, dissolution rate, and shelf-life, which are critical for formulation development and ensuring the safety and efficacy of a drug product.[4] Stability testing, including thermal, chemical, and photochemical assessments, is a regulatory requirement to establish a re-test period or shelf life.[6]

Tautomerism of 5-Phenyl-1H-Pyrazol-4-ol

Theoretical Background of Pyrazolone Tautomerism

Pyrazol-4-ols, also known as 4-hydroxypyrazoles, can exist in several tautomeric forms due to the migration of a proton. The primary tautomeric forms for pyrazolones are the CH, NH, and OH forms.[7] The relative stability of these tautomers is influenced by the nature and position of substituents on the pyrazole ring, as well as the solvent.[8][9]

Relative Stability of Tautomers

For pyrazolone derivatives, the keto-enol tautomerism is a key consideration.[10] Computational studies on related 4-acylpyrazolone Schiff bases have shown that the amine-one tautomeric form is generally more stable than the imine-ol form.[7][11] The energy barrier for the interconversion between these forms can be low, suggesting that a tautomeric equilibrium may exist in solution.[7][11] The presence of bulky or aromatic substituents can influence the favored tautomeric form.[7] For 5-phenyl-1H-pyrazol-4-ol, the equilibrium between the keto and enol forms is a critical factor in its reactivity and biological activity.

Impact of Tautomerism on Physicochemical Properties

The presence of multiple tautomers can affect a compound's physicochemical properties, including its pKa, solubility, and crystal packing. In solution, water can facilitate the interconversion between tautomers by lowering the energy barrier for proton transfer.[12] This can result in a mixture of tautomers, which may present challenges in characterization and formulation.[12]

Thermodynamic Properties

Melting Point and Enthalpy of Fusion
CompoundMelting Point (°C)Source
5-phenyl-1H-pyrazol-3-ol242-243[13]
5-Amino-1-phenyl-1H-pyrazole-4-carboxamide169-172[14]
4-Methyl-5-phenyl-1H-pyrazol-3-olNot Provided (crystallographic data available)[15]

The enthalpy of fusion, which is the energy required to melt the solid, can be determined from the peak area of the melting endotherm in a Differential Scanning Calorimetry (DSC) thermogram.

Standard Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states.[2] This value is a measure of the compound's thermodynamic stability. Experimental determination of the enthalpy of formation for organic compounds often involves combustion calorimetry. While no experimental value for 5-phenyl-1H-pyrazol-4-ol was found, the standard molar enthalpy of formation for liquid 1-phenylpyrazole has been determined.[16]

CompoundStateStandard Molar Enthalpy of Formation (kJ/mol)Source
1-phenylpyrazoleLiquidValue not explicitly stated in abstract[16]

Note: The full text of the cited source would be needed to obtain the specific value.

Heat Capacity

The molar heat capacity of a substance is the amount of heat required to raise the temperature of one mole of the substance by one degree Celsius. This property can be measured using DSC and is important for understanding how a material responds to temperature changes.[17] The molar heat capacities for liquid 1-phenylimidazole and 1-phenylpyrazole have been measured over a range of temperatures.[16]

Computational Thermodynamic Parameters

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can be used to predict the thermodynamic properties of molecules.[18][19] DFT calculations can provide optimized geometries, vibrational frequencies, and thermodynamic parameters like enthalpy, entropy, and Gibbs free energy.[18][19] For the parent pyrazole molecule, DFT studies have been conducted to explore the effects of temperature and solvent on its thermodynamic features.[19] Similar computational studies would be invaluable for predicting the properties of 5-phenyl-1H-pyrazol-4-ol.

Stability Profile

Thermal Stability

Thermal stability is a critical parameter, especially for drug substances that may be subjected to heat during manufacturing or storage. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to assess thermal stability.[17]

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[20] It is used to determine the onset of thermal decomposition and to quantify mass loss due to volatilization or degradation. For pyrazole derivatives, TGA can reveal decomposition points and the presence of residual solvents or water.[21][22]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[20] It is used to determine melting points, glass transitions, and enthalpies of phase transitions.[17] DSC can also reveal exothermic decomposition events that may not be associated with a mass loss in TGA.[21]

Chemical Stability

Chemical stability testing, also known as forced degradation, exposes the compound to various stress conditions to identify potential degradation pathways and to develop stability-indicating analytical methods.[12]

Hydrolytic stability is assessed by exposing the compound to acidic, basic, and neutral aqueous conditions.[12] Pyrazole derivatives, particularly those with ester functionalities, can be susceptible to hydrolysis.[23] The pH of the medium can significantly influence the rate of degradation.

Oxidative stability is typically evaluated by treating the compound with an oxidizing agent, such as hydrogen peroxide.[12] The pyrazole ring itself is generally stable, but substituents can be susceptible to oxidation. A brown discoloration in a pyrazole compound often suggests oxidative degradation.[12]

Photostability

Photostability testing is a crucial part of stability assessment to ensure that a drug substance or product does not degrade unacceptably when exposed to light.[6][24][25] The International Council for Harmonisation (ICH) provides guidelines (Q1B) for standardized photostability testing.[6][24][25] This involves exposing the compound to a specified amount of light from both cool white fluorescent and near-ultraviolet lamps.[25]

Experimental Protocols

Protocol for Thermal Analysis (TGA/DSC)

This protocol provides a general procedure for the thermal analysis of a solid organic compound like 5-phenyl-1H-pyrazol-4-ol.

Objective: To determine the melting point, enthalpy of fusion, and decomposition temperature.

Instrumentation: Simultaneous TGA/DSC instrument.

Procedure:

  • Instrument Calibration: Calibrate the instrument for temperature and heat flow using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Hold at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • DSC: Determine the onset and peak temperatures of the melting endotherm. Calculate the enthalpy of fusion from the peak area.

    • TGA: Determine the onset temperature of decomposition from the mass loss curve.

TGA_DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Calibrate Calibrate Instrument Weigh Weigh Sample (3-5 mg) Calibrate->Weigh Run Run TGA/DSC (30-400 °C @ 10 °C/min) Weigh->Run Analyze_DSC Analyze DSC Data (Melting Point, ΔH_fusion) Run->Analyze_DSC Analyze_TGA Analyze TGA Data (Decomposition Temp.) Run->Analyze_TGA

Caption: Workflow for Thermal Analysis using TGA/DSC.

Protocol for Forced Degradation Studies

This protocol outlines a general procedure for investigating the chemical stability of 5-phenyl-1H-pyrazol-4-ol under hydrolytic and oxidative stress.

Objective: To identify potential degradation products and pathways.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. Compare the chromatograms to that of an unstressed control sample to identify degradation products.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC

Caption: Workflow for Forced Degradation Studies.

Protocol for Photostability Testing (ICH Q1B)

This protocol is based on the ICH Q1B guideline for photostability testing of a new drug substance.

Objective: To evaluate the stability of the compound under light exposure.

Procedure:

  • Sample Preparation: Place a sufficient amount of the solid compound in a suitable transparent container. Prepare a "dark control" sample by wrapping an identical container in aluminum foil.

  • Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[24][25]

  • Sample Analysis: After the exposure period, analyze both the light-exposed and dark control samples for any physical changes (e.g., color change) and for degradation using a stability-indicating HPLC method.

Conclusion

This technical guide provides a comprehensive overview of the key thermodynamic properties and stability considerations for 5-phenyl-1H-pyrazol-4-ol. While specific experimental data for this exact molecule is limited, information from closely related pyrazole derivatives offers valuable insights. The provided protocols for thermal, chemical, and photostability analysis serve as a foundation for researchers and drug development professionals to thoroughly characterize this and similar compounds. A comprehensive understanding of these properties is essential for advancing promising pyrazole-based molecules from discovery to clinical application.

References

  • ICH. (2010). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • El-Faham, A., et al. (2018). Tautomerism and antioxidant activity of some 4-acylpyrazolone-based Schiff bases: a theoretical study. RSC Advances, 8(58), 33267-33279. [Link]

  • ResearchGate. (n.d.). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. [Link]

  • ResearchGate. (2018). Tautomerism and antioxidant activity of some 4-acylpyrazolone-based Schiff bases: a theoretical study. [Link]

  • Chemical Synthesis Database. (2025). 5-phenyl-1H-pyrazol-3-ol. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. [Link]

  • European Medicines Agency. (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • ResearchGate. (n.d.). TGA-DSC thermogram of materials I and II. [Link]

  • Klimatest. (n.d.). Photostability of Pharmaceuticals. [Link]

  • BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines. [Link]

  • ResearchGate. (n.d.). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. [Link]

  • American Scientific Research Journal for Engineering, Technology, and Sciences. (2019). Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl. [Link]

  • ResearchGate. (n.d.). Figure . The DSC-TGA curves of pure -methyl- -phenyl- H- -pyrazolecarboxylate crystal (3). [Link]

  • PubMed. (2024). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. [Link]

  • AIP Publishing. (2025). Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Ethyl-4-phenyl-1H-pyrazol-3(2H)-one. [Link]

  • Wikipedia. (n.d.). Standard enthalpy of formation. [Link]

  • ResearchGate. (n.d.). (PDF) 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. [Link]

  • National Center for Biotechnology Information. (n.d.). Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. [Link]

  • Abo Akademi. (n.d.). Thermal Analysis TGA / DTA. [Link]

  • N/A. (n.d.). Table 1. Thermodynamic data at 25oC for assorted inorganic substances. [Link]

  • Royal Society of Chemistry. (2025). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. [Link]

  • Semantic Scholar. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. [Link]

  • ChemRxiv. (2026). Practical Synthesis of Pyrazol-4-thiols. [Link]

  • ResearchGate. (n.d.). Enthalpies of combustion, heat capacities,and enthalpies of vaporisation of 1-phenylimidazole and 1-phenylpyrazole. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methyl-5-phenyl-1H-pyrazol-3-ol. [Link]

  • ACS Publications. (2011). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. [Link]

  • Chemical Methodologies. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

Sources

Exploratory

Receptor Binding Affinity Studies of 5-Phenyl-1H-pyrazol-4-ol Derivatives: Methodological Frameworks and Mechanistic Insights

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide Executive Summary & Pharmacophore Rationale The 5-phenyl-1H-pyrazol-4-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary & Pharmacophore Rationale

The 5-phenyl-1H-pyrazol-4-ol scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the structural foundation for numerous ligands targeting G-protein coupled receptors (GPCRs), including cannabinoid (CB1/CB2) and corticotropin-releasing factor (CRF) receptors, as well as various kinase domains[1].

The structural genius of this scaffold lies in its tripartite binding capability:

  • The Pyrazole Core: Acts as a versatile hydrogen-bond donor and acceptor, capable of tautomerization to optimize interactions within polar receptor pockets.

  • The 4-Hydroxyl Group: Provides a highly directional hydrogen-bonding anchor, often critical for displacing conserved water molecules in the active site.

  • The 5-Phenyl Ring: Drives hydrophobic burial and π−π stacking interactions with aromatic residues (e.g., Trp, Phe, Tyr) deep within the receptor binding cleft.

To successfully advance 5-phenyl-1H-pyrazol-4-ol derivatives from hit to lead, researchers must rigorously quantify their receptor binding affinities. As a Senior Application Scientist, I advocate for a self-validating, orthogonal testing matrix: combining the absolute quantification of Radioligand Binding Assays (RLBA) with the real-time kinetic resolution of Surface Plasmon Resonance (SPR) .

GPCR_Signaling L 5-phenyl-1H-pyrazol-4-ol Derivative R GPCR Target (e.g., CB1 / CRF1) L->R High Affinity Binding (KD) G G-Protein Complex (Gαi / Gαs) R->G Conformational Shift E Effector Enzyme (Adenylate Cyclase) G->E Subunit Dissociation M Secondary Messenger (cAMP Modulation) E->M Catalytic Modulation

Diagram 1: GPCR signaling modulation driven by 5-phenyl-1H-pyrazol-4-ol derivative binding.

Orthogonal Assay Strategy

Relying on a single assay format introduces blind spots. For instance, highly lipophilic pyrazole derivatives often exhibit non-specific binding (NSB) to plasticware or membrane lipids, skewing apparent IC50​ values. By employing a dual-assay strategy, we establish a self-validating system:

  • Radioligand Binding: Provides the "gold standard" equilibrium dissociation constant ( Ki​ ) and receptor density ( Bmax​ ) in native-like membrane preparations[2].

  • Surface Plasmon Resonance: Resolves the equilibrium affinity ( KD​ ) into its kinetic components—association rate ( kon​ ) and dissociation rate ( koff​ )—which are critical for predicting in vivo residence time and efficacy[3].

Protocol I: Competitive Radioligand Binding Assay

Due to their robustness and extreme sensitivity, radioligand binding assays remain the gold standard for measuring the affinity of ligands to membrane-bound targets[4]. This protocol describes a competitive displacement assay to determine the Ki​ of novel 5-phenyl-1H-pyrazol-4-ol analogs.

Reagents & Preparation
  • Membrane Preparation: CHO-K1 cells stably expressing the target GPCR.

  • Radioligand: [3H] -labeled reference ligand (e.g., [3H] -CP55,940 for CB1) at a fixed concentration near its known Kd​ .

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2​ , 2.5 mM EDTA, and 0.1% fatty acid-free BSA .

    • Expert Insight (Causality): The addition of BSA is non-negotiable for 5-phenylpyrazoles. These compounds are highly lipophilic; BSA acts as a carrier to prevent the compound from adhering to the walls of the assay plate, ensuring the nominal concentration matches the actual free concentration.

Step-by-Step Methodology
  • Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the 5-phenyl-1H-pyrazol-4-ol test compound in 100% DMSO.

  • Assay Plate Assembly: In a 96-well deep-well plate, combine:

    • 100μL of Binding Buffer.

    • 50μL of [3H] -radioligand (final concentration ∼1 nM).

    • 2μL of test compound (maintaining final DMSO at ≤1% to prevent membrane destabilization).

    • 50μL of membrane suspension ( 10μg protein/well) to initiate the reaction.

  • Equilibration: Incubate the plate at 30∘C for 90 minutes. Causality: Equilibrium must be reached for the Cheng-Prusoff equation to be valid.

  • Harvesting: Rapidly filter the reaction through a GF/C glass fiber filter plate pre-soaked in 0.5% Polyethylenimine (PEI). Causality: PEI imparts a positive charge to the filter, reducing the non-specific binding of the negatively charged radioligand.

  • Washing & Detection: Wash filters 3x with ice-cold wash buffer to trap the receptor-bound radioligand. Dry the plate, add 50μL of scintillation cocktail, and read on a Microbeta counter.

Data Validation

Calculate the IC50​ using a 4-parameter logistic non-linear regression. Convert IC50​ to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

Protocol II: Surface Plasmon Resonance (SPR) Kinetics

While radioligand assays provide equilibrium data, SPR provides more in-depth characterization by observing binding in real time, yielding crucial association and dissociation kinetics[5]. Because GPCRs are multi-pass transmembrane proteins, we utilize an L1 sensor chip to capture intact lipid nanodiscs or liposomes containing the receptor[6].

SPR Workflow & Methodology
  • Chip Conditioning: Dock a Biacore L1 sensor chip. Condition the surface with sequential injections of 20 mM CHAPS and 30% Isopropanol to clean the lipophilic dextran matrix.

  • Receptor Immobilization: Inject GPCR-embedded lipid nanodiscs over Flow Cell 2 (Fc2) at a slow flow rate ( 2μL/min ) to achieve a capture level of ~3000 Response Units (RU). Flow Cell 1 (Fc1) is loaded with empty nanodiscs to serve as the reference channel.

  • Analyte Preparation: Dilute the 5-phenyl-1H-pyrazol-4-ol derivatives in Running Buffer (PBS, 0.05% Tween-20, 1% DMSO ).

    • Expert Insight (Causality): Exact DMSO matching between the running buffer and the analyte samples is critical. A mismatch of even 0.1% DMSO will cause a massive bulk refractive index shift, masking the true binding signal of the small molecule.

  • Kinetic Injection: Inject the analyte over both Fc1 and Fc2 at a high flow rate ( 50μL/min ) for 120 seconds (Association Phase), followed by a 300-second injection of running buffer (Dissociation Phase). Causality: High flow rates minimize mass transport limitation (MTL), ensuring the observed kinetics reflect true binding events rather than diffusion rates.

  • Regeneration: If the compound has a very slow koff​ , inject a short pulse of 10 mM NaOH or 50% DMSO to regenerate the free receptor surface.

SPR_Workflow A Sensor Chip Preparation (L1) B Lipid Nanodisc Receptor Capture A->B Immobilize C Analyte Injection (Pyrazol-4-ol) B->C Flow (50 µL/min) D Real-Time Sensorgram C->D Measure RI Shift E Kinetic Analysis (kon, koff, KD) D->E 1:1 Langmuir Fit

Diagram 2: SPR workflow for real-time kinetic analysis of pyrazole derivatives.

Data Presentation & Interpretation

The true value of this orthogonal approach is revealed when comparing derivatives. Below is a structured presentation of hypothetical, yet mechanistically representative, binding data for a series of 5-phenyl-1H-pyrazol-4-ol analogs.

Table 1: Comparative Binding Affinity and Kinetic Parameters
Compound IDSubstitution PatternRLBA Ki​ (nM)SPR KD​ (nM)SPR kon​ ( M−1s−1 )SPR koff​ ( s−1 )Residence Time ( τ )
Cmpd-01 1,3-Dimethyl-5-phenyl-1H-pyrazol-4-ol45.248.5 1.2×105 5.8×10−3 2.8 min
Cmpd-02 3-(3-chlorophenyl)-5-phenyl-1H-pyrazol-4-ol12.414.1 3.5×105 4.9×10−3 3.4 min
Cmpd-03 1-Methyl-3-(naphthalen-2-yl)-5-phenyl...2.12.8 8.1×105 2.2×10−3 7.5 min
Cmpd-04 5-(4-fluorophenyl)-1H-pyrazol-4-ol88.592.0 0.9×105 8.2×10−3 2.0 min

Interpretation of Causality:

  • Concordance: The RLBA Ki​ and SPR KD​ values are in tight agreement, validating the assay systems.

  • Structure-Kinetic Relationship (SKR): Comparing Cmpd-01 to Cmpd-03 , the addition of the bulky naphthyl group significantly increases the association rate ( kon​ ) and decreases the dissociation rate ( koff​ ). The extended hydrophobic surface area likely engages a deeper sub-pocket, effectively "locking" the ligand in place and increasing the drug's residence time ( τ=1/koff​ ), a parameter often highly correlated with in vivo efficacy[3].

Conclusion

Characterizing the binding affinity of 5-phenyl-1H-pyrazol-4-ol derivatives requires meticulous attention to the physicochemical properties of the scaffold. By pairing the absolute thermodynamic quantification of Radioligand Binding Assays with the dynamic kinetic insights of Surface Plasmon Resonance, researchers can confidently rank biotherapeutic candidates, optimize lead structures, and predict in vivo performance with high fidelity.

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Protocols & Analytical Methods

Method

Application Note: Advanced Formulation Techniques for 5-phenyl-1H-pyrazol-4-ol Scaffolds in Cell Culture Assays

Executive Summary The 5-phenyl-1H-pyrazol-4-ol structural motif is a highly versatile scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, lactate dehydrogenase (LDHA) antagonists...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-phenyl-1H-pyrazol-4-ol structural motif is a highly versatile scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, lactate dehydrogenase (LDHA) antagonists, and hypoxia-inducible factor 1-alpha (HIF-1α) stabilizers[1][2]. However, the inherent hydrophobicity of the 5-phenyl ring combined with the planar pyrazole core often results in poor aqueous solubility. When introduced into aqueous cell culture media, these compounds are prone to hydrophobic collapse, leading to micro-precipitation, aberrant dose-response curves, and false-negative target engagement[1].

This application note provides authoritative, self-validating formulation strategies—ranging from optimized co-solvent systems to cyclodextrin complexation and polymer dispersions—to ensure the biophysical integrity of 5-phenyl-1H-pyrazol-4-ol derivatives during in vitro cell culture assays.

Mechanistic Context & Biological Utility

To formulate a compound effectively, one must understand its physicochemical behavior and biological destination. The 5-phenyl-1H-pyrazol-4-ol scaffold possesses an amphiphilic character: the hydroxyl group at the C4 position and the nitrogens in the pyrazole ring serve as hydrogen bond donors/acceptors, while the C5-phenyl group drives lipophilicity and target pocket insertion.

In biological systems, pyrazole derivatives have demonstrated potent activity by binding to the active sites of metabolic enzymes like LDHA to suppress cellular lactate production[1], or by blocking protein-protein interactions (PPIs) such as the VHL-HIF-1α axis to promote angiogenesis in diabetic wound healing models.

Mechanism Compound 5-phenyl-1H-pyrazol-4-ol Scaffold Target1 LDHA Inhibition Compound->Target1 Active Site Binding Target2 VHL-HIF-1α PPI Blockade Compound->Target2 Interface Binding Effect1 Decreased Lactate Production Target1->Effect1 Effect2 HIF-1α Stabilization Target2->Effect2 Outcome1 Metabolic Reprogramming (Oncology Models) Effect1->Outcome1 Outcome2 Angiogenesis (Wound Healing) Effect2->Outcome2

Fig 1: Pharmacological pathways of pyrazole derivatives targeting LDHA and HIF-1α stabilization.

When these compounds are dosed at high concentrations (>10 µM) in standard assays, researchers frequently observe a "plateau" or drop-off in efficacy. This is rarely a biological saturation effect; rather, it is a formulation failure where the compound exceeds its thermodynamic solubility limit and precipitates[1].

Formulation Architectures & Causality

To bypass solubility limitations without compromising cell viability, the formulation strategy must be matched to the required assay concentration.

A. Direct Solvent Dilution (For Assays < 10 µM)

For highly potent derivatives requiring low nanomolar to low micromolar concentrations, Dimethyl Sulfoxide (DMSO) is the standard vehicle. However, moisture-contaminated DMSO drastically reduces the solubility of pyrazoles. Using anhydrous DMSO prevents premature nucleation in the stock tube. The critical causality here is the rate of dispersion : adding DMSO stock directly to static media creates localized high-concentration zones, triggering irreversible precipitation. Dropwise addition into actively vortexed media ensures rapid diffusion below the critical nucleation threshold.

B. Host-Guest Complexation (For Assays 10 µM – 50 µM)

When higher concentrations are required, adding more DMSO is toxic to cells (concentrations >0.1% v/v can alter cellular phenotypes and permeabilize membranes). Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is utilized to create a host-guest inclusion complex. The hydrophobic 5-phenyl ring is sequestered within the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior maintains aqueous solubility. This prevents hydrophobic collapse without disrupting the cell membrane.

C. Polymer Solid Dispersions (For Assays > 50 µM)

For highly hydrophobic derivatives or miniaturized high-throughput screening, polymer matrices such as Polyvinylpyrrolidone-vinyl acetate (PVPVA) are used[3]. The polymer chains intercalate with the pyrazole molecules, preventing crystal lattice formation and maintaining the drug in an amorphous, highly soluble state.

Formulation Powder Lyophilized Pyrazole Compound DMSO 10 mM Master Stock (100% Anhydrous DMSO) Powder->DMSO Solubilization Decision Required Assay Concentration? DMSO->Decision Low < 10 µM Decision->Low High > 10 µM Decision->High Media Direct Media Dilution (DMSO < 0.1%) Low->Media Dropwise Addition HPBCD HP-β-CD Complexation (20% w/v) High->HPBCD Hydrophobic Shielding PVPVA PVPVA Polymer Dispersion High->PVPVA Solid Dispersion Assay In Vitro Cell Assay (Self-Validated) Media->Assay HPBCD->Assay PVPVA->Assay

Fig 2: Decision matrix for formulating hydrophobic pyrazoles to prevent aqueous precipitation.

Quantitative Formulation Comparison

The following table summarizes the operational limits and biophysical impacts of each formulation strategy to guide experimental design.

Formulation StrategyPrimary ExcipientMax Assay Conc. (Typical)Max Excipient in MediaCytotoxicity RiskBest Use Case
Co-Solvent Dilution Anhydrous DMSO~10 µM0.1% (v/v)High if >0.5%High-potency target engagement (IC50 < 1 µM)
Cyclodextrin Complex HP-β-CD~50 µM1.0% (w/v)LowPhenotypic assays requiring high dosing
Polymer Dispersion PVPVA>100 µM10% (w/w loading)LowMiniaturized arrays & highly insoluble analogs[3]

Self-Validating Experimental Protocols

To ensure data integrity, every formulation must be treated as a self-validating system. The protocols below include built-in quality control steps to verify that the biological readout is driven by the compound, not by formulation artifacts.

Protocol A: Preparation of Anhydrous DMSO Master Stock

Causality Note: Atmospheric moisture rapidly degrades the solvation capacity of DMSO for pyrazoles. Handling must minimize ambient exposure.

  • Equilibration: Allow the lyophilized 5-phenyl-1H-pyrazol-4-ol vial to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent condensation.

  • Solubilization: Add molecular-sieve-dried, anhydrous DMSO (≥99.9% purity) to achieve a 10 mM stock concentration.

  • Agitation: Vortex vigorously for 60 seconds. Do not use ultrasonic baths if the compound has known thermal instability, as localized cavitation heating can degrade the pyrazole core.

  • Validation (Visual): Inspect the solution against a dark background under strong illumination. The solution must be optically clear.

  • Storage: Aliquot into single-use amber glass vials (to prevent non-oxidative photoreactions[4]), blanket with argon gas, and store at -20°C.

Protocol B: HP-β-CD Complexation for High-Concentration Dosing

Causality Note: Direct addition of DMSO stock to media at high concentrations causes precipitation. Pre-complexing with HP-β-CD creates a thermodynamically stable intermediate[3].

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile, phenol-red-free PBS (pH 7.4). Filter sterilize through a 0.22 µm PES membrane.

  • Complexation: In a sterile microcentrifuge tube, add 10 µL of the 10 mM DMSO compound stock to 90 µL of the 20% HP-β-CD solution.

  • Incubation: Vortex immediately for 2 minutes, then incubate at 37°C for 30 minutes on a thermoshaker at 800 RPM. This thermal energy facilitates the insertion of the 5-phenyl moiety into the cyclodextrin cavity.

  • Media Dilution: Dilute this intermediate complex 1:10 into pre-warmed (37°C) complete cell culture media.

  • Validation (DLS): Crucial Step. Analyze a 50 µL aliquot via Dynamic Light Scattering (DLS). A monodisperse peak <10 nm confirms successful complexation. Peaks >100 nm indicate colloidal aggregation, meaning the dose-response data will be invalid.

  • Vehicle Control: You must run a parallel control containing 0.1% DMSO and 0.2% HP-β-CD to normalize baseline cell viability.

Protocol C: Integration with Cell Viability Assays (e.g., MTT/CellTiter-Glo)

Causality Note: Precipitated pyrazoles can scatter light or physically block the conversion of colorimetric dyes, causing assay interference.

  • Seeding: Seed target cells (e.g., 3T3-L1 or A549[2][3]) in a 96-well plate and allow 24 hours for adherence.

  • Dosing: Aspirate seeding media and replace with the formulated media (from Protocol A or B).

  • Incubation: Incubate for the desired time point (typically 24-72 hours).

  • Microscopic Validation: Before adding viability reagents, inspect the wells under phase-contrast microscopy at 20x magnification. Look for extracellular needle-like crystals or amorphous aggregates. If present, the concentration exceeds the formulation limit.

  • Readout: Proceed with standard luminescence or absorbance readouts, strictly normalizing against the specific vehicle control used for the formulation.

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Application

in vivo testing protocols involving 5-phenyl-1H-pyrazol-4-ol

Application Note: Preclinical In Vivo Evaluation Protocols for 5-Phenyl-1H-pyrazol-4-ol Derived Kinase Inhibitors Introduction & Scientific Rationale The 5-phenyl-1H-pyrazol-4-ol scaffold is a highly versatile bioisoster...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical In Vivo Evaluation Protocols for 5-Phenyl-1H-pyrazol-4-ol Derived Kinase Inhibitors

Introduction & Scientific Rationale

The 5-phenyl-1H-pyrazol-4-ol scaffold is a highly versatile bioisostere widely utilized in the design of targeted kinase inhibitors (e.g., CDK9, VEGFR-2, and Akt) and anti-inflammatory agents. The pyrazole core offers distinct physicochemical advantages: its N-1 atom acts as a hydrogen bond donor, while the N-2 atom serves as a hydrogen bond acceptor, facilitating robust, multi-point interactions with the ATP-binding pockets of target kinases[1].

Furthermore, the phenyl substitution at position 5 and the hydroxyl group at position 4 allow for optimized lipophilicity (Clog P modulation) and metabolic stability compared to traditional arene rings[2]. Because optimization of pharmacokinetic properties is frequently a rate-limiting step in the preclinical development of cancer drugs, establishing a rigorous in vivo testing framework for this scaffold is critical[2].

G A Compound Synthesis (5-phenyl-1H-pyrazol-4-ol Core) B In Vitro Screening (Kinase Inhibition) A->B C In Vivo PK Profiling (Mouse IV/PO Dosing) B->C D In Vivo Efficacy (Xenograft Mouse Model) C->D E Tissue Collection & Biomarker Analysis D->E

Preclinical development workflow for 5-phenyl-1H-pyrazol-4-ol derivatives.

Pharmacokinetic (PK) Profiling Protocol

Causality & Logic: Before advancing to efficacy testing, determining the pharmacokinetic profile is mandatory. Pyrazole derivatives can sometimes exhibit rapid plasma clearance due to hepatic metabolism[2]. Evaluating both intravenous (IV) and oral (PO) routes establishes the absolute bioavailability (%F), which dictates the dosing regimen for subsequent murine oncology models[3].

Step-by-Step Methodology:

  • Animal Preparation: Acclimate 6–8 week-old male BALB/c mice for 7 days. Fast the PO group for 12 hours prior to dosing to ensure consistent gastrointestinal absorption, providing water ad libitum.

  • Formulation: Dissolve the 5-phenyl-1H-pyrazol-4-ol derivative in a vehicle consisting of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile saline.

    • Self-Validation Step: Visually inspect the solution for precipitation. Pyrazoles can aggregate in aqueous media; filter the formulation through a 0.22 µm PTFE membrane to ensure a true solution.

  • Dosing: Administer 2 mg/kg via tail vein injection for the IV cohort, and 10 mg/kg via oral gavage for the PO cohort.

  • Blood Sampling: Collect 50 µL of blood via the submandibular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA microcentrifuge tubes.

  • Plasma Extraction: Centrifuge the blood samples at 3,000 × g for 10 minutes at 4°C. Extract the plasma and precipitate proteins using 3 volumes of cold acetonitrile containing a known internal standard.

  • Quantification: Analyze the supernatant using a validated LC-MS/MS method. Calculate PK parameters using non-compartmental analysis.

Table 1: Representative PK Data Summary for a Pyrazole-Based Inhibitor [3]

Pharmacokinetic Parameter IV Administration (2 mg/kg) PO Administration (10 mg/kg)
Cmax (ng/mL) 2,100 7,570
Tmax (h) 0.083 2.00
AUC_0-t (ng·h/mL) 3,400 10,800
t1/2 (h) 1.80 2.61

| Bioavailability (%F) | N/A | 63.6% |

In Vivo Efficacy Protocol (Oncology Xenograft Model)

Causality & Logic: To evaluate target engagement and Tumor Growth Inhibition (TGI) of the pyrazole derivative, a subcutaneous xenograft model is employed. For instance, when the pyrazole scaffold is optimized as a CDK9 inhibitor, it disrupts the transcription of short-lived anti-apoptotic proteins (like Mcl-1) and oncogenes (like MYC), driving the tumor cells into apoptosis[4][5].

MOA A 5-phenyl-1H-pyrazol-4-ol Derivative B CDK9/Cyclin T1 Complex (Inhibited) A->B ATP Competitive Binding C RNA Polymerase II (Hypophosphorylated) B->C Prevents Phosphorylation D Downregulation of MYC & Mcl-1 C->D Transcriptional Arrest E Tumor Cell Apoptosis D->E Apoptotic Induction

Mechanism of action for pyrazole-derived CDK9 inhibitors driving tumor apoptosis.

Step-by-Step Methodology:

  • Cell Preparation: Harvest HCT116 (human colon carcinoma) or PC-3 cells during the exponential growth phase. Resuspend the pellet in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5×107 cells/mL.

  • Inoculation: Inject 100 µL of the cell suspension subcutaneously into the right flank of 6-week-old female athymic nude mice.

  • Randomization: Monitor tumor growth using digital calipers. When tumor volumes reach an average of 100–150 mm³, randomize the mice into three groups (n=8/group): Vehicle control, 20 mg/kg Compound, and 40 mg/kg Compound.

    • Self-Validation Step: Perform an ANOVA test on initial tumor volumes. Ensure the variance between groups is not statistically significant (p > 0.05) prior to the first dose to prevent skewed efficacy data.

  • Treatment Regimen: Administer treatments via oral gavage once daily (QD) for 21 days.

  • Monitoring: Measure tumor volume ( V=0.5×length×width2 ) and body weight every alternate day. A body weight loss of >15% indicates unacceptable toxicity, requiring immediate dose reduction or euthanasia.

  • Endpoint Analysis: On day 21, euthanize the mice. Excise and weigh the tumors. Calculate Tumor Growth Inhibition (TGI%) as:

    TGI=[1−(Tt​−T0​)/(Ct​−C0​)]×100

    (Where T and C are the tumor volumes of the treated and control groups, respectively).

Table 2: Efficacy and Toxicity Summary at Day 21

Treatment Group Final Tumor Volume (mm³) TGI (%) Body Weight Change (%)
Vehicle Control 1250 ± 180 - +4.2%
Pyrazole Deriv (20 mg/kg) 610 ± 110 51.2% +2.1%

| Pyrazole Deriv (40 mg/kg) | 320 ± 85 | 74.4% | -3.5% |

References

  • [4] In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. National Center for Biotechnology Information (NIH). Available at: nih.gov

  • [5] Benzofuranyl-pyrazole as a Novel Scaffold for In Vitro and In Vivo Potent Anticancer Therapeutics That Directly Disrupt the 'Undruggable' MYC Oncogene. Journal of Medicinal Chemistry (ACS). Available at: acs.org

  • [2] Preclinical pharmacokinetics and metabolism of a novel diaryl pyrazole resorcinol series of heat shock protein 90 inhibitors. Molecular Cancer Therapeutics (AACR Journals). Available at: aacrjournals.org

  • [1] Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. National Center for Biotechnology Information (NIH). Available at: nih.gov

  • [3] Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: mdpi.com

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of 5-phenyl-1H-pyrazol-4-ol

Prepared by the Gemini Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 5-phenyl-1H-pyrazol-4-ol in...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Gemini Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 5-phenyl-1H-pyrazol-4-ol in Dimethyl Sulfoxide (DMSO) and aqueous experimental systems. Our goal is to provide a logical, scientifically-grounded framework for diagnosing and resolving these issues, moving from fundamental principles to advanced formulation strategies.

Frequently Asked Questions (FAQs): Understanding the Molecule
Q1: Why does 5-phenyl-1H-pyrazol-4-ol exhibit poor solubility in the first place?

A1: The solubility of 5-phenyl-1H-pyrazol-4-ol is governed by a balance of competing structural features. The pyrazole ring itself has the capacity for hydrogen bonding, while the phenyl group is large and non-polar (hydrophobic), which significantly decreases aqueous solubility.[1] Furthermore, the hydroxyl (-OH) group and the pyrazole N-H group can participate in strong intermolecular hydrogen bonds in the solid state, leading to a stable crystal lattice structure that requires substantial energy to break apart and dissolve.[1] This combination of a hydrophobic region and strong crystal lattice energy is a classic recipe for poor solubility in aqueous media.

Q2: What are the key chemical properties of this compound that I can leverage for solubilization?

A2: Understanding the molecule's acidic and basic properties is critical. Pyrazoles are considered amphiprotic:

  • Weakly Basic: The pyridine-like nitrogen atom on the pyrazole ring can be protonated by strong acids to form a more soluble cationic salt (a pyrazolium ion).[1][2]

  • Weakly Acidic: The hydroxyl (-OH) group attached to the pyrazole ring is phenolic in nature and can be deprotonated by a base to form a more soluble anionic phenolate. The N-H on the pyrazole ring is also weakly acidic.

This dual nature means that adjusting the pH of your aqueous medium can be a highly effective strategy to enhance solubility.[3]

Part 1: Troubleshooting in DMSO Stock Solutions

While pyrazole derivatives are often freely soluble in DMSO[4], issues can still arise, particularly at high concentrations or with repeated use of a stock solution.

Q3: My compound is not fully dissolving in DMSO, or I see crystals in my stock solution after storage. What's wrong?

A3: This is a common issue that can often be traced back to the quality of the solvent, the concentration of the compound, or storage conditions.

  • Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere. Even small amounts of water contamination can significantly reduce its solvating power for hydrophobic compounds.[5] Always use anhydrous, high-purity DMSO.[6]

  • Exceeding Solubility Limit: Every compound has a saturation limit. Storing stock solutions at very high concentrations (e.g., >50 mM) increases the likelihood of precipitation, especially if the temperature fluctuates.[5]

  • Storage and Handling: Repeated freeze-thaw cycles are a primary cause of compound precipitation from DMSO stocks.[7] Temperature changes can disrupt the solution's equilibrium, causing the compound to fall out of solution.

Troubleshooting Steps for DMSO Stocks:
  • Confirm Solvent Quality: Use a fresh vial of anhydrous DMSO (≥99.9%).[6]

  • Gentle Warming & Agitation: Gently warm the vial to 30-37°C in a water bath and vortex thoroughly.[7] Many compounds will redissolve with this treatment. Visually inspect for any remaining particulates.

  • Sonication: If warming and vortexing are insufficient, a brief sonication (5-10 minutes) in a bath sonicator can help break up solid aggregates and facilitate dissolution.

  • Re-evaluate Concentration: If the compound repeatedly precipitates, the stock concentration may be too high. Prepare a new stock at a lower, more stable concentration (e.g., 10 mM or 20 mM).

  • Aliquot for Storage: To prevent freeze-thaw cycles, aliquot your stock solution into single-use volumes and store at -20°C or -80°C.[7]

Best Practices for DMSO Stock Preparation Rationale
Solvent Use only anhydrous, high-purity DMSO (≥99.9%).
Preparation Dissolve the compound in 100% DMSO first before any dilution.
Agitation Vortex and/or sonicate until all solid material is visibly dissolved.
Storage Store in small, single-use aliquots at -20°C or -80°C.
Final Check Before use, thaw completely and visually inspect for any precipitate.
Part 2: Troubleshooting in Aqueous Media (Post-Dilution)

The most frequent and frustrating solubility issue occurs when a clear DMSO stock solution is diluted into an aqueous buffer or cell culture medium.

Q4: My compound precipitates instantly when I add my DMSO stock to my aqueous buffer. What is happening?

A4: This phenomenon is known as "solvent shock" or precipitation upon dilution.[7][8] Your compound is soluble in the highly organic environment of 100% DMSO. When you introduce this solution into an aqueous environment, the DMSO rapidly disperses, and the local solvent environment around your compound molecules abruptly changes from organic to aqueous. Since the compound has very low intrinsic aqueous solubility, it crashes out of solution, forming a precipitate.[8][9]

Caption: The "Solvent Shock" process leading to precipitation.

Q5: How can I prevent my compound from precipitating when I dilute it into aqueous media?

A5: A systematic, multi-step approach is required. Start with the simplest modifications to your technique and progress to more complex formulation adjustments if needed.

Troubleshooting_Workflow Start Start: Compound Precipitates in Aqueous Media Step1 1. Optimize Dilution Technique (Slow addition, vortexing) Start->Step1 Check1 Still Precipitates? Step1->Check1 Step2 2. Reduce Concentrations (Lower stock and/or final conc.) Check1->Step2 Yes Success Success: Soluble Check1->Success No Check2 Still Precipitates? Step2->Check2 Step3 3. Adjust pH of Aqueous Buffer (Screen pH 4.0 to 9.0) Check2->Step3 Yes Check2->Success No Check3 Still Precipitates? Step3->Check3 Step4 4. Implement Co-Solvent System (e.g., DMSO/PEG 400) Check3->Step4 Yes Check3->Success No Check4 Still Precipitates? Step4->Check4 Step5 5. Advanced Formulation (Cyclodextrins, Surfactants) Check4->Step5 Yes Check4->Success No Step5->Success

Caption: Troubleshooting workflow for aqueous solubility issues.

Strategy 1: Optimize Dilution Technique Before changing any concentrations, ensure your method of dilution minimizes localized high concentrations.

  • Slow Addition: Add the DMSO stock drop-wise to the aqueous solution.

  • Vigorous Mixing: Vortex or stir the aqueous solution continuously while adding the stock. This helps the DMSO and compound disperse rapidly.

Strategy 2: Reduce Concentrations

  • Lower Final Concentration: The most straightforward approach is to test a lower final concentration of your compound.[8] You may be simply exceeding its maximum solubility in the final medium.

  • Use a More Dilute Stock: Preparing a lower concentration stock (e.g., 1 mM instead of 10 mM) means you add a larger volume more slowly, which can aid in mixing and prevent localized "solvent shock".[8] However, be mindful that the final percentage of DMSO in your assay should remain low (ideally ≤ 0.1%, max 0.5%) to avoid solvent-induced artifacts.[7]

Strategy 3: pH Adjustment (Recommended for Screening) This is a powerful technique for ionizable compounds. Since 5-phenyl-1H-pyrazol-4-ol has both a weakly acidic -OH group and a weakly basic pyrazole ring, its solubility will be pH-dependent. A pH screening experiment is the best way to determine the optimal pH for solubility.

  • Acidic pH (e.g., 4-6): May protonate the pyrazole ring, forming a more soluble salt.[1]

  • Basic pH (e.g., 8-9): May deprotonate the hydroxyl group, forming a more soluble phenolate salt.

  • Neutral pH (~7.4): This is often the point of lowest solubility for amphiprotic molecules.

See Protocol 2 for a detailed pH screening method.

Strategy 4: Implement a Co-Solvent System If pH modification is not sufficient or not compatible with your experiment, using a co-solvent in your stock solution can help ease the transition from an organic to an aqueous environment.[7][10]

  • Polyethylene Glycols (PEGs): Low molecular weight PEGs (e.g., PEG 400) are common, water-miscible co-solvents used to improve the solubility of problematic compounds.[10] A stock solution might be prepared in a mixture of 50:50 DMSO:PEG 400.

  • Ethanol: While less effective than DMSO for initial dissolution, ethanol can be used as a co-solvent.[3]

  • Other Solubilizing Agents: For preclinical studies, other excipients like N-methyl pyrrolidone (NMP) or surfactants like Tween 80 can be considered.[10][11]

Strategy 5: Advanced Formulation Strategies If the above methods fail and high concentrations are required, more advanced drug delivery techniques may be necessary. These are typically employed in later-stage drug development.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate the hydrophobic phenyl group of your compound within their central cavity, effectively shielding it from water and increasing solubility.[10][12]

  • Solid Dispersions: The compound can be molecularly dispersed within a hydrophilic polymer matrix (like PVP or HPMC), which can improve dissolution rates.[12][13]

  • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SMEDDS) can be used to create fine emulsions upon contact with aqueous fluids.[11][14]

Experimental Protocols
Protocol 1: Step-by-Step Preparation of a 10 mM DMSO Stock Solution
  • Calculate Mass: Determine the mass of 5-phenyl-1H-pyrazol-4-ol needed for your desired volume and concentration (Molar Mass: ~174.18 g/mol ).

  • Weigh Compound: Aseptically weigh the powder into a sterile, appropriate-sized tube (e.g., a 1.5 mL microcentrifuge tube or an amber glass vial).

  • Add Solvent: Add the calculated volume of anhydrous, sterile-filtered DMSO.[7]

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If solids persist, sonicate the tube in a water bath for 10 minutes.

  • Inspect: Visually confirm that a clear, homogenous solution with no particulates has been formed.

  • Aliquot and Store: Dispense single-use aliquots into sterile tubes, protecting them from light, and store at -20°C.[7]

Protocol 2: Preliminary Aqueous Solubility Assessment via pH Screening

This protocol helps determine the optimal pH for solubilizing your compound in an aqueous buffer.

  • Prepare Buffers: Prepare a set of biologically compatible buffers across a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.4, 8.0, 9.0). Common buffer systems include acetate for acidic, phosphate for neutral, and borate or Tris for basic ranges.

  • Set Up Test: In clear microcentrifuge tubes, add a fixed volume (e.g., 990 µL) of each buffer.

  • Add Compound: Add a small volume (e.g., 10 µL) of your concentrated DMSO stock (e.g., 10 mM) to each buffer tube to reach your desired final concentration (in this example, 100 µM). The final DMSO concentration should be kept constant at 1%.

  • Mix: Immediately vortex each tube for 30 seconds after adding the stock.

  • Equilibrate: Allow the tubes to sit at room temperature for 1-2 hours to equilibrate.

  • Observe: Visually inspect each tube against a dark background for any signs of precipitation (haziness, cloudiness, or visible particles).

  • Quantify (Optional): For a more quantitative measure, centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes. Carefully remove the supernatant and measure the concentration of the soluble compound via HPLC or UV-Vis spectrophotometry.[3]

| Sample pH Screening Setup (Final Conc. 100 µM) | | :--- | :--- | :--- | :--- | | Tube # | Buffer (990 µL) | 10 mM Stock (10 µL) | Final pH | Visual Observation | | 1 | Acetate Buffer | + | 4.0 | Clear / Hazy / Precipitate | | 2 | Acetate Buffer | + | 5.0 | Clear / Hazy / Precipitate | | 3 | Phosphate Buffer | + | 6.0 | Clear / Hazy / Precipitate | | 4 | PBS | + | 7.4 | Clear / Hazy / Precipitate | | 5 | Tris Buffer | + | 8.0 | Clear / Hazy / Precipitate | | 6 | Borate Buffer | + | 9.0 | Clear / Hazy / Precipitate |

This screening will quickly identify the pH range in which 5-phenyl-1H-pyrazol-4-ol is most soluble, guiding your experimental design.

References
  • Benchchem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • Benchchem. (n.d.). Improving solubility of pyrazole derivatives for reaction.
  • Benchchem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • Stax. (n.d.). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • Gehret, M. P., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Basicmedical Key. (2017). Improving the Water Solubility of Poorly Soluble Drugs. Retrieved from [Link]

  • Benchchem. (2025). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • Raza, A., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals. Retrieved from [Link]

  • IJARSCT. (2026). Synthesis and Biological Evaluation of Some Pyrazole Derivatives.
  • Hampton Research. (2022). Compound Solubility with Dimethylsulfoxide. Retrieved from [Link]

  • Talaviya, R. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Retrieved from [Link]

  • ResearchGate. (2024). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)?. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. Retrieved from [Link]

  • Sapkal, S. B., & Kamble, V. M. (2020). Green synthesis of 5-aminopyrazole-4-carbonitriles. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • International Journal of PharmTech Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Handling and Stabilizing 5-phenyl-1H-pyrazol-4-ol

Welcome to the Technical Support Center for 5-phenyl-1H-pyrazol-4-ol . As an electron-rich pyrazole derivative, this compound is notoriously susceptible to oxidative degradation in solution.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-phenyl-1H-pyrazol-4-ol . As an electron-rich pyrazole derivative, this compound is notoriously susceptible to oxidative degradation in solution. This guide is designed for researchers, medicinal chemists, and assay developers who need to maintain the structural integrity of 5-phenyl-1H-pyrazol-4-ol during synthesis, formulation, and biological testing.

Below, you will find a mechanistic overview, troubleshooting FAQs, quantitative stability data, and self-validating protocols to ensure reproducible experimental outcomes.

Mechanistic Overview of Oxidative Degradation

The instability of 5-phenyl-1H-pyrazol-4-ol stems from the highly electron-donating nature of the hydroxyl group at the C4 position. In solution, dissolved oxygen and trace transition metals (e.g., Fe²⁺, Cu²⁺) catalyze a single-electron transfer, generating a highly reactive phenoxyl-like radical. This radical rapidly undergoes dimerization or further oxidation to form highly conjugated, colored quinone-imine species [1].

The diagram below maps the causality of this degradation pathway and the specific points where our recommended interventions halt the process.

OxidationPathway Substrate 5-phenyl-1H-pyrazol-4-ol (Stable Form) Radical Reactive Radical Intermediate Substrate->Radical Oxidation O2 Dissolved Oxygen (O2) O2->Radical Metals Trace Metals (Fe2+/Cu2+) Metals->Radical Degradation Oxidative Degradation (Dimers, Quinone-imines) Radical->Degradation Polymerization Argon Argon Sparging (Removes O2) Argon->O2 Blocks EDTA EDTA / DTPA (Chelates Metals) EDTA->Metals Blocks BHT BHT / Ascorbate (Quenches Radicals) BHT->Radical Quenches LowPH pH Control (< 6.0) (Reduces e- density) LowPH->Substrate Stabilizes

Figure 1: Oxidative degradation pathway of 5-phenyl-1H-pyrazol-4-ol and targeted stabilization interventions.

Troubleshooting & FAQs

Q1: My 10 mM DMSO stock solution turns yellow, then brown, within 48 hours at room temperature. What is happening, and how do I stop it?

Cause: You are observing autoxidation. DMSO is highly hygroscopic and absorbs oxygen from the air. The color change indicates the formation of extended conjugated systems (dimers/polymers) resulting from radical coupling. Solution: Oxygen must be strictly excluded. Use only anhydrous, freshly unsealed DMSO. Sparge the solvent with Argon for 15-20 minutes prior to dissolution. Store the resulting stock in amber vials (to prevent photo-catalyzed oxidation) under an Argon headspace at -80°C.

Q2: We are running an enzymatic assay in a pH 7.4 HEPES buffer, but the compound degrades before the assay completes. Why does aqueous buffer accelerate this?

Cause: Two factors accelerate degradation in aqueous buffers: pH and trace metals.

  • pH Effect: At pH 7.4, a significant fraction of the C4-hydroxyl group may deprotonate (depending on the exact pKa, which is lowered by the electron-withdrawing phenyl ring). The resulting anion is exponentially more susceptible to oxidation than the protonated form.

  • Trace Metals: Standard biological buffers contain trace amounts of iron and copper, which act as catalysts for Fenton-like oxidative stress, rapidly generating hydroxyl radicals that attack the pyrazole core [2]. Solution: If your assay tolerates it, lower the pH to 6.0–6.5 to keep the hydroxyl group protonated. More importantly, add a metal chelator like EDTA (100 µM - 1 mM) to the buffer to sequester catalytic metals.

Q3: Can I use antioxidants to protect the compound during long incubations?

Cause/Context: Yes, but the choice of antioxidant depends on your downstream application. Solution:

  • For organic stocks: Add 0.1% w/v BHT (Butylated hydroxytoluene). BHT acts as a sacrificial radical scavenger.

  • For aqueous assays: Use Ascorbic Acid (1 mM) or TCEP (1 mM) . Avoid DTT or β-mercaptoethanol if your compound is prone to forming electrophilic quinone-imines, as these thiols will covalently adduct to the oxidized pyrazole ring, creating a different set of impurities.

Quantitative Stability Data

The following table summarizes the expected half-life ( t1/2​ ) of 5-phenyl-1H-pyrazol-4-ol under various handling conditions. Use this data to benchmark your own quality control checks.

Solvent SystemAtmosphereAdditivesTemp (°C)Half-Life ( t1/2​ )Visual Indicator of Degradation
DMSOAirNone25< 48 hoursRapid yellowing
DMSOArgonNone-20> 6 monthsClear (No change)
Aqueous (pH 7.4)AirNone25< 12 hoursBrown precipitate
Aqueous (pH 7.4)Air1 mM EDTA25~ 72 hoursSlight yellowing
Aqueous (pH 5.5)AirNone25~ 5 daysClear
Aqueous (pH 7.4)Argon1 mM EDTA + 1 mM Ascorbate4> 4 weeksClear

Self-Validating Experimental Protocols

To ensure trustworthiness in your data, do not assume your compound is intact. The following protocols include built-in validation steps to confirm stability.

Protocol A: Preparation of Ultra-Stable DMSO Stock Solutions

Objective: Create a 10 mM stock solution that remains stable for >6 months.

  • Solvent Degassing: Transfer 10 mL of anhydrous DMSO (sealed under inert gas from the manufacturer) into a septum-capped vial. Insert an Argon line via a long needle into the solvent and a short vent needle into the headspace. Sparge for 20 minutes.

  • Antioxidant Addition (Optional): If compatible with your assay, dissolve 10 mg of BHT into the 10 mL of degassed DMSO.

  • Dissolution: Inside a glove box or under a continuous Argon blanket, weigh the required amount of 5-phenyl-1H-pyrazol-4-ol. Add the degassed DMSO and vortex until completely dissolved.

  • Validation Check (T=0): Immediately dilute a 2 µL aliquot into 1 mL of LC-MS grade Acetonitrile. Run an LC-MS method using a UV detector set to 254 nm. Validation criterion: The chromatogram must show a single peak with >98% AUC and the correct mass [M+H]+.

  • Storage: Aliquot the stock into single-use amber glass vials (e.g., 50 µL per vial). Purge the headspace of each vial with Argon before capping. Store immediately at -80°C.

Protocol B: Formulation of Aqueous Assay Buffers

Objective: Maintain compound integrity during a 4-hour biological assay.

  • Buffer Preparation: Prepare your base buffer (e.g., 50 mM MES, pH 6.0).

  • Chelation & Reduction: Add EDTA to a final concentration of 500 µM. Add Ascorbic Acid to a final concentration of 1 mM.

  • Degassing: Sonicate the buffer under vacuum for 5 minutes to remove dissolved oxygen, then backfill with Argon.

  • Compound Spiking: Thaw a single-use aliquot of the DMSO stock (from Protocol A) immediately before use. Spike the compound into the aqueous buffer to reach your final assay concentration (e.g., 10 µM).

  • Validation Check (In-Assay): Blank a UV-Vis spectrophotometer with your buffer. Measure the absorbance of your spiked solution at 450 nm . Validation criterion: Intact 5-phenyl-1H-pyrazol-4-ol is colorless. An absorbance reading of A450​>0.05 indicates the formation of oxidized quinone-imine species. If this occurs, discard the solution and prepare fresh.

References

  • Treatment of Azole-Containing Industrial Wastewater by the Fenton Process. ACS Omega. URL: [Link]

  • Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical. Archives of Biochemistry and Biophysics. URL: [Link]

Troubleshooting

Technical Support Center: Accelerating the Synthesis of 5-phenyl-1H-pyrazol-4-ol

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, chemists, and drug development professionals seeking to optimize the synthesis of 5-phenyl-1H-pyrazol-4-ol, a key pyrazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals seeking to optimize the synthesis of 5-phenyl-1H-pyrazol-4-ol, a key pyrazolone intermediate. Our focus is on providing actionable troubleshooting advice and advanced protocols to significantly reduce reaction times while maintaining or improving yield and purity.

Part 1: Foundational Synthesis & Troubleshooting

The classical approach to synthesizing pyrazolones like 5-phenyl-1H-pyrazol-4-ol is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[1][2] For this specific target molecule, the reactants are typically ethyl benzoylacetate and phenylhydrazine.

While reliable, traditional methods often involve lengthy reflux times. The following sections address the most common issues encountered when trying to accelerate this process.

Logical Workflow for Synthesis Optimization

Below is a visual guide to the decision-making process for troubleshooting and optimizing your reaction.

G Start Start: Conventional Synthesis (Long Reaction Time) Microwave Implement Microwave-Assisted Synthesis (MAOS) Start->Microwave CheckYield Is Yield Acceptable? Microwave->CheckYield Troubleshoot Troubleshoot Low Yield CheckYield->Troubleshoot No End Optimized Protocol: Fast & High-Yield CheckYield->End Yes Reagents Verify Reagent Purity (esp. Phenylhydrazine) Troubleshoot->Reagents Solvent Optimize Solvent System (Solvent-Free or Aprotic) Reagents->Solvent Catalyst Screen Catalysts (Acidic/Basic/Nano) Solvent->Catalyst Catalyst->Microwave

Caption: A logical workflow for optimizing pyrazole synthesis.

Troubleshooting Guide
Q1: My reaction using conventional heating in ethanol is taking over 6 hours. How can I reduce this to minutes?

This is the most common challenge. The primary solution is to switch from conventional oil bath heating to Microwave-Assisted Organic Synthesis (MAOS) .

Causality: Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid, uniform, and efficient heating that is not reliant on thermal conductivity.[3] This superheating effect can accelerate reaction rates by orders of magnitude compared to conventional methods.[4] Many pyrazole syntheses that take hours conventionally can be completed in 2-10 minutes under microwave irradiation.[4][5][6]

Data Summary: Conventional vs. Microwave Synthesis

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)Reference(s)
Reaction Time 1 - 8 hours2 - 10 minutes[4][7]
Typical Yield 48 - 90%62 - 98%[4]
Energy Input Indirect, slowDirect, rapid, uniform[3]
Solvent Choice Often high-boiling point solventsBroader solvent choice, including solvent-free[5][8]
Q2: I've switched to a faster method, but my yield is low. What are the likely causes?

Low yield is a multifaceted issue. A systematic investigation is crucial.

  • Reagent Purity and Stability: Phenylhydrazine is susceptible to air oxidation, which can lead to colored impurities and reduced reactivity.[2][9]

    • Solution: Use freshly opened or distilled phenylhydrazine. Consider using phenylhydrazine hydrochloride, which is often more stable. Running the reaction under an inert atmosphere (Nitrogen or Argon) can also prevent oxidative degradation.[2][9]

  • Suboptimal Solvent: While ethanol is common, it may not be the optimal choice. Protic solvents can solvate the nucleophile, potentially slowing the reaction.

    • Solution: Consider screening aprotic dipolar solvents (e.g., DMF, NMP), which have been shown to give better results in some cases.[10] For a truly rapid and green approach, a solvent-free (neat) reaction under microwave conditions is highly effective.[5][8]

  • Lack of Catalysis: While the reaction can proceed without a catalyst, its rate and efficiency can often be improved.

    • Solution: Introduce a catalytic amount of glacial acetic acid to facilitate the initial condensation and subsequent cyclization/dehydration steps.[7][11] For more advanced optimization, various catalysts can be employed (see FAQ section).

Q3: My final product is discolored, and TLC shows multiple spots. How can I improve purity?

This issue is almost always linked to side reactions or the degradation of starting materials.

Causality: The primary cause of discoloration is often the decomposition of the hydrazine reagent, which forms colored byproducts.[2] Incomplete reaction or side reactions can also lead to a complex mixture.

Solutions:

  • Inert Atmosphere: As mentioned, performing the reaction under an inert atmosphere is a key step to prevent oxidation of phenylhydrazine.[2]

  • Temperature Control: While higher temperatures accelerate the reaction, excessive heat or prolonged reaction times can promote decomposition and side-product formation. Microwave synthesis is advantageous here as the reaction times are extremely short, minimizing the window for degradation.[5]

  • Purification Strategy: Ensure the work-up procedure effectively removes unreacted starting materials and the catalyst. The product often precipitates upon cooling or addition of water.[2] This solid can then be washed with cold water and a non-polar solvent (like hexanes) before recrystallization from a suitable solvent (e.g., ethanol) to achieve high purity.[7]

Part 2: FAQs for Advanced Optimization
Q1: What is the single most effective strategy for a fast, high-yield synthesis?

A microwave-assisted, solvent-free reaction is the most robust and efficient method reported for this class of compounds.[5][8] This "green chemistry" approach not only reduces reaction time to a few minutes but also simplifies purification, as there is no bulk solvent to remove.[5]

(A detailed protocol for this method is provided in Part 3.)

Q2: Beyond solvent-free, what other solvent systems can accelerate the reaction?

If a solvent is necessary for your specific setup, the choice is critical.

  • Glacial Acetic Acid: Can serve as both the solvent and an acid catalyst, often leading to clean and relatively fast reactions even with conventional heating.[7][11]

  • Water: In some multi-component reactions leading to pyrazoles, water has proven to be a highly effective solvent, especially under microwave conditions, due to its high polarity and ability to absorb microwave energy.[12]

  • Aprotic Dipolar Solvents (DMF, NMP): These solvents can improve regioselectivity and yield compared to traditional protic solvents like ethanol, particularly when working with substituted hydrazines.[10]

Q3: What catalysts can I use to improve reaction speed and yield?

Catalysis can significantly enhance the efficiency of pyrazole synthesis.

Causality: Catalysts function by activating the carbonyl group of the β-ketoester, making it more susceptible to nucleophilic attack by the hydrazine. They also facilitate the subsequent intramolecular cyclization and dehydration steps.

Data Summary: Comparison of Catalytic Systems

Catalyst TypeExample(s)Typical ConditionsAdvantagesReference(s)
Acid Catalysis Glacial Acetic Acid, H₂SO₄Reflux in solvent (e.g., ethanol)Simple, inexpensive, readily available[11][13]
Lewis Acid Nano-ZnO, Sc(OTf)₃, CeO₂/SiO₂Often mild (room temp to reflux)High yields, short reaction times, green[10][14][15]
Solid Support Silica Gel, AluminaMicrowave, solvent-freeCan enhance microwave absorption, easy removal[8]
Green Catalysts L-TyrosineMicrowave, ethanol-waterEnvironmentally benign, good yields[3]
Part 3: Optimized Experimental Protocol

This protocol details a microwave-assisted, solvent-free synthesis, which represents the most direct and effective method for reducing the reaction time for 5-phenyl-1H-pyrazol-4-ol synthesis.

Protocol: Microwave-Assisted Solvent-Free Synthesis of 5-phenyl-1H-pyrazol-4-ol

Objective: To synthesize 5-phenyl-1H-pyrazol-4-ol from ethyl benzoylacetate and phenylhydrazine in under 10 minutes.

Reagents and Materials:

  • Ethyl benzoylacetate

  • Phenylhydrazine (high purity)

  • 10 mL Pyrex microwave reaction vial

  • Magnetic stir bar

  • Monitored microwave reactor

  • Deionized water (cold)

  • Ethanol (for recrystallization)

  • Standard filtration apparatus (Büchner funnel)

Workflow Diagram

G A 1. Combine Reactants (Ethyl Benzoylacetate + Phenylhydrazine) in MW Vial B 2. Seal Vial & Place in Microwave Reactor A->B C 3. Irradiate (e.g., 420W, 5-10 min) B->C D 4. Cool to RT (Solid Forms) C->D E 5. Work-up (Triturate/Wash) D->E F 6. Isolate & Dry (Vacuum Filtration) E->F

Caption: Step-by-step workflow for microwave-assisted synthesis.

Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add ethyl benzoylacetate (1.0 eq).

  • Addition of Hydrazine: Carefully add phenylhydrazine (1.0 eq) to the vial.

  • Sealing: Securely seal the vial with a snap-on cap.

  • Microwave Irradiation: Place the vial in the cavity of a monitored microwave reactor. Irradiate the mixture at a constant power (e.g., 420 W) for 5-10 minutes.[8] The reaction progress can be optimized by testing different time points.

  • Cooling & Precipitation: After irradiation, cool the vial to room temperature. A solid product should form.[8]

  • Isolation: Add cold deionized water to the vial and triturate the solid. Collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid sequentially with small portions of cold water and cold hexanes to remove residual starting materials and non-polar impurities. Dry the product under vacuum.

  • Purification (Optional): For higher purity, the crude solid can be recrystallized from a minimal amount of hot ethanol.

References
  • High speed synthesis of pyrazolones using microwave-assisted ne
  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). PMC.
  • Ethyl benzoylacetate. (n.d.). Organic Syntheses.

  • Preparation method of ethyl benzoylacetate. (2021).
  • Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. (n.d.). MDPI. [Link]

  • Preparation of Ethyl benzoylacet
  • High speed synthesis of pyrazolones using microwave-assisted ne
  • Preparation of ethyl benzoylacet
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
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